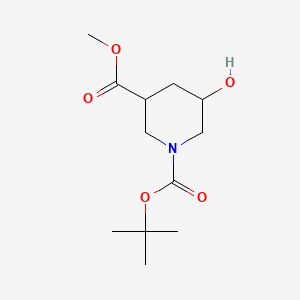

Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

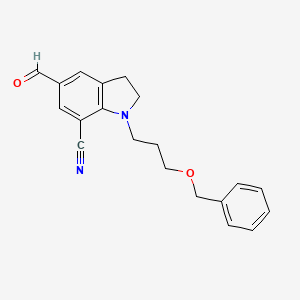

“Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate” is an intermediate used in the synthesis of heterocyclylaminopyrazine derivatives for use as CHK-1 inhibitors . It is also used to prepare pyrrolidinylimidazopyridinylpiperidinylmethanone derivatives and analogs for use as diacylglycerol acyltransferase 2 inhibitors .

Molecular Structure Analysis

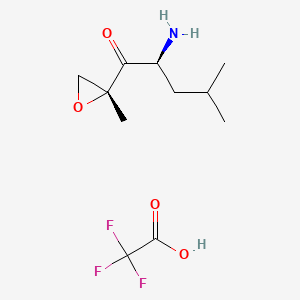

The molecular formula of “Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate” is C12H21NO5 . The molecular weight is 259.29900 .Physical And Chemical Properties Analysis

“Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate” has a predicted boiling point of 352.1±42.0 °C and a predicted density of 1.182±0.06 g/cm3 . The predicted pKa is 14.33±0.40 .科学的研究の応用

Drug Design and Pharmaceutical Applications

Piperidine derivatives, including Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate, are crucial in drug design due to their presence in over twenty classes of pharmaceuticals . They serve as synthetic fragments for constructing drugs, particularly in the development of new pharmacologically active compounds.

Synthesis of Biologically Active Piperidines

This compound is used in intra- and intermolecular reactions to form various biologically active piperidine derivatives. These derivatives are then evaluated for potential drug applications, showcasing the compound’s versatility in medicinal chemistry .

Anticancer Agents

Piperidine derivatives have shown promise as anticancer agents. The structural flexibility of Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate allows for the synthesis of compounds that can be tailored to target specific cancer pathways .

Antimicrobial and Antifungal Applications

The compound’s derivatives are explored for their antimicrobial and antifungal properties. This is particularly important in the search for new treatments against resistant strains of bacteria and fungi .

Analgesic and Anti-inflammatory Drugs

Researchers are investigating the use of this compound in the development of analgesic and anti-inflammatory drugs. Its piperidine core is a common feature in many pain-relieving and inflammation-reducing medications .

Neurodegenerative Disease Treatment

Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate is a candidate for the synthesis of drugs aimed at treating neurodegenerative diseases like Alzheimer’s, showcasing its potential in improving brain health .

Antiviral and Antimalarial Therapies

The compound’s derivatives are being studied for their use in antiviral and antimalarial therapies. This reflects the ongoing need for new treatments in the face of evolving viral diseases and malaria resistance .

DNA Methyltransferase Inhibitors

As a reactant, Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate contributes to the synthesis of DNA methyltransferase inhibitors. These inhibitors are crucial in the study of epigenetic modifications and cancer treatment .

Safety and Hazards

作用機序

Target of Action

Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate, also known as 1-tert-Butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate, is primarily used as an intermediate in the synthesis of various pharmaceutical compounds . It is used in the synthesis of heterocyclylaminopyrazine derivatives for use as CHK-1 inhibitors . CHK-1, or Checkpoint Kinase 1, is a protein kinase that plays a crucial role in the DNA damage response pathway, making it a target for cancer therapeutics .

Mode of Action

As an intermediate, this compound itself does not directly interact with biological targets. Instead, it is used to synthesize other compounds that do. For example, in the synthesis of CHK-1 inhibitors, this compound likely contributes to the formation of the final active molecule that can inhibit the CHK-1 protein .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the final products synthesized using it. In the case of CHK-1 inhibitors, these molecules can interrupt the DNA damage response pathway. By inhibiting CHK-1, these molecules can prevent cancer cells from repairing their DNA, leading to cell death .

Result of Action

For instance, CHK-1 inhibitors can lead to the death of cancer cells by preventing DNA repair .

Action Environment

The action of Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate is primarily in the laboratory setting where it is used to synthesize other compounds . Environmental factors such as temperature, pH, and solvent used can influence the efficiency of these synthesis reactions .

特性

IUPAC Name |

1-O-tert-butyl 3-O-methyl 5-hydroxypiperidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(10(15)17-4)5-9(14)7-13/h8-9,14H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZMPKMSTNKZKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672358 |

Source

|

| Record name | 1-tert-Butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1095010-47-1 |

Source

|

| Record name | 1-tert-Butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (1S,10S,15R,17S,18S)-17-ethyl-10-hydroxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2,4,6,8-tetraene-1-carboxylate](/img/structure/B579916.png)

![5-[Bis[4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B579929.png)